Product packaging for bolesatine(Cat. No.:CAS No. 123896-30-0)

bolesatine

Cat. No.: B1168742
CAS No.: 123896-30-0
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Description

Bolesatine is a toxic monomeric glycoprotein with a molecular weight of approximately 63,000, isolated from the mushroom Rubroboletus satanas (formerly Boletus satanas Lenz) . It functions as a lectin with a specific sugar-binding site for D-galactose . Its primary research applications stem from its unique mechanism of action: it acts as a nucleoside triphosphate phosphatase, hydrolyzing GTP and, to a lesser extent, ATP . This activity leads to the subsequent inhibition of protein synthesis in vitro and in vivo, not through direct action on ribosomes, but by depleting the GTP necessary for translation elongation . At lower, non-cytotoxic concentrations, this compound exhibits potent mitogenic activity, stimulating the proliferation of human and rat T lymphocytes . Studies indicate that this mitogenic effect is linked to the activation of phospholipid/calcium-dependent protein kinase C (PKC) in cell-free systems, in Vero cells, and in rat thymus in vivo . The N-terminal amino acid sequence has been determined as Thr-Trp-Arg-Ile-Tyr-Leu-Asn-Asn-Gln-Thr-Val-Lys-Leu-Ala-Glu-Leu-Leu-Pro-Asn-Gly . Research on this compound is critical in toxicology for understanding mushroom poisoning syndromes, which can include severe gastroenteritis, and for studying its effects on kidney cells and other organs . Furthermore, it serves as a valuable tool in biochemical research for investigating GTP-dependent processes, mitogenic signaling pathways, and PKC activation mechanisms . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

123896-30-0

Molecular Formula

C29H46O2

Synonyms

bolesatine

Origin of Product

United States

Discovery and Initial Characterization of Bolesatine

Historical Accounts of Isolation from Rubroboletus satanas (formerly Boletus satanas)

The toxicity of Rubroboletus satanas has been noted historically, with accounts dating back to the 19th century. mmsl.czwikipedia.org The formal scientific isolation of the toxic principle, later named bolesatine, emerged from research focused on identifying the compound responsible for the observed poisoning effects. mmsl.czmmsl.czresearchgate.net Initial attempts to isolate the poison indicated its proteinaceous nature, which explained its heat lability and loss of biological activity upon heating. mmsl.czresearchgate.net The poisonous protein was subsequently named this compound. mmsl.czresearchgate.net

Early Methodologies for this compound Purification and Initial Analytical Strategies

Early studies on this compound involved purification techniques to isolate the protein from mushroom extracts. Methods such as ammonium (B1175870) sulfate (B86663) precipitation were utilized in the purification process. plos.org Initial analytical strategies focused on determining fundamental biochemical properties of the isolated compound. These included determining its molecular weight and isoelectric point. mmsl.czresearchgate.netnih.gov SDS-PAGE analysis was employed to ascertain the molecular mass, which was initially characterized as approximately 63 kDa. nih.govmdpi.com The isoelectric point (pI) was determined to be around 8.3. mmsl.czresearchgate.netnih.govmdpi.com Further analysis revealed the presence of a single disulfide intrachain bridge within the protein structure. mmsl.czresearchgate.net The N-terminal amino acid sequence was also investigated in early studies, providing insights into the primary structure of this compound. mmsl.czresearchgate.netnih.gov

Initial Biochemical Characteristics of this compound:

CharacteristicValueMethod/Reference
Molecular Weight (Mr)63 ± 3 kDaSDS-PAGE analysis mmsl.czresearchgate.netnih.govmdpi.com
Isoelectric Point (pI)8.3 ± 0.1 mmsl.czresearchgate.netnih.govmdpi.com
Disulfide BridgesOne intrachain mmsl.czresearchgate.net
N-terminal SequenceNH2-Thr-Trp-Arg-Ile-Tyr-Leu-Asn-Asn-Gln-Thr-Val-Lys-Leu-Ala-Leu-Leu-Leu-Pro-Asn-Gly...Automated Edman degradation mmsl.czresearchgate.netnih.gov

Provisional Classification as a Glycoprotein (B1211001)

Early characterization studies indicated that this compound was a glycoprotein. mmsl.czresearchgate.netnih.govmdpi.com This provisional classification was based on analytical findings that suggested the presence of carbohydrate moieties attached to the protein structure. mmsl.czresearchgate.net this compound was described as a monomeric glycoprotein. researchgate.netnih.govwikipedia.org This classification as a glycoprotein highlighted its complex nature, involving both protein and carbohydrate components. mmsl.czresearchgate.netnih.govmdpi.com

Advanced Structural Characterization and Biochemical Properties

Determination of Molecular Mass and Isoelectric Point

Bolesatine has been characterized as a glycoprotein (B1211001) with a determined molecular mass and isoelectric point. Studies have reported a molecular weight of 63 ± 3 kDa mmsl.czresearchgate.netnih.gov. The isoelectric point (pI) of this compound has been determined to be 8.3 ± 0.1, indicating that it is a basic protein mmsl.czmdpi.comresearchgate.netnih.gov.

PropertyValueMethod/NotesSource
Molecular Mass63 ± 3 kDaDetermined by SDS-PAGE analysis and other studies mmsl.czresearchgate.netnih.gov
Isoelectric Point8.3 ± 0.1Basic glycoprotein mmsl.czmdpi.comresearchgate.netnih.gov

Primary Sequence Analysis and Key Residue Identification

Analysis of the primary structure of this compound has provided insights into its composition and potential functional sites.

N-terminal Amino Acid Sequence Determination

The N-terminal amino acid sequence of this compound has been established through automated Edman degradation. One reported N-terminal sequence is NH2-Thr-Trp-Arg-Ile-Tyr-Leu-Asn-Asn-Gln-Thr-Val-Lys-Leu-Ala-Leu-Leu-Leu-Pro-Asn-Gly… researchgate.netresearchgate.netnih.govresearchgate.net. Another reported N-terminal sequence up to 18 residues is NH2-Thr-Trp-Ser-Ala-Phe-Leu-Asn-Asn-Gln-Ser-Val-Lys-Leu-Ala-Met-Leu-Leu-Pro… mmsl.cz. These sequences provide a partial understanding of the protein's initial amino acid arrangement.

MethodN-terminal SequenceLengthSource
Automated Edman DegradationNH2-Thr-Trp-Arg-Ile-Tyr-Leu-Asn-Asn-Gln-Thr-Val-Lys-Leu-Ala-Leu-Leu-Leu-Pro-Asn-Gly…Partial researchgate.netresearchgate.netnih.govresearchgate.net
Automated Edman DegradationNH2-Thr-Trp-Ser-Ala-Phe-Leu-Asn-Asn-Gln-Ser-Val-Lys-Leu-Ala-Met-Leu-Leu-Pro…18 residues mmsl.cz

Distinctive Features as a Monomeric Protein

This compound is characterized as a monomeric protein nih.govwikipedia.orgajol.info. It is described as a single-stranded protein mmsl.cz. This monomeric nature is a distinctive feature of this compound's structural organization.

FeatureDescriptionSource
Monomeric ProteinSingle-stranded protein mmsl.cznih.govwikipedia.orgajol.info

Mechanisms of Action at the Molecular and Cellular Levels

Elucidation of Protein Synthesis Inhibition

Bolesatine is characterized as a potent cytotoxic glycoprotein (B1211001) capable of inhibiting protein synthesis. Its mechanism of action at the ribosomal level has been a subject of detailed investigation.

Effect on Eukaryotic Translation Systems

Studies have demonstrated that this compound inhibits protein synthesis in a range of in vitro and in vivo eukaryotic systems. mmsl.czwikipedia.org Experiments utilizing rat liver ribosomes in polyuridylic acid (poly(U)) translation systems have been instrumental in understanding its effects at the ribosomal level. This compound has been shown to inhibit protein synthesis in isolated rat mitochondria, with an observed IC50 of 530 nM after a 90-minute preincubation period. In Madin Darby canine kidney (MDCK) cells, cellular protein synthesis is inhibited in a dose-dependent manner following 24 hours of incubation. mmsl.cz The IC50 for protein synthesis in MDCK cells is reported as 0.14 microM. mmsl.cz

Role as a Nucleoside Triphosphate Phosphatase

Unlike inhibitors that directly target elongation factors, this compound functions by hydrolyzing nucleoside triphosphates, specifically Guanosine Triphosphate (GTP) and Adenosine Triphosphate (ATP). nih.govwikipedia.org This hydrolysis activity leads to the consequent inhibition of protein synthesis. nih.govwikipedia.org Based on this mechanism, this compound is classified as a nucleoside triphosphate phosphatase rather than a direct inhibitor of protein synthesis. nih.gov Its phosphatase activity is particularly notable for GTP. nih.gov

Hydrolysis of Guanosine Triphosphate (GTP)

A key aspect of this compound's mechanism is its ability to hydrolyze GTP. nih.govnih.govwikipedia.org In vitro studies have shown significant GTP hydrolysis, with rates ranging from 80% to 90% when this compound is present at concentrations of 1 to 10 micrograms. The prevailing understanding is that the mechanism by which this compound affects protein synthesis primarily involves GTP hydrolysis rather than the inhibition of Elongation Factor 2 (EF-2). nih.gov High doses of this compound have been linked to GTP hydrolysis, with an IC50 of 530 nM.

Hydrolysis of Adenosine Triphosphate (ATP)

In addition to GTP, this compound also demonstrates the capacity to hydrolyze ATP. nih.govwikipedia.org In vitro experiments have indicated that this compound can hydrolyze ATP, with observed rates between 10% and 40% at concentrations of 1 to 10 micrograms.

Non-Inclusion in the Ribosome-Inactivating Protein (RIP) Class

This compound is not categorized within the group of ribosome-inactivating proteins (RIPs), which are typically of plant origin. nih.govmmsl.cz This distinction was supported by experiments where ribosomes remained active even after being pretreated with this compound and subsequently washed. Further research has provided evidence against this compound acting as an rRNA N-glycosylase, a characteristic mechanism of many RIPs. This was demonstrated by the absence of β-fragment release from rat liver ribosomal RNA treated with this compound. RIPs are known to inactivate the 60S ribosomal subunit through an N-glycosidic cleavage event that removes a specific adenine (B156593) base from the 28S rRNA.

Impact on Peptidyl Elongation Step in Protein Synthesis

Analysis of polysome profiles in MDCK cells treated with this compound has revealed an increase in the pool of polysomes. mmsl.cz This observation is indicative that the toxin's inhibitory action on protein synthesis occurs at the peptidyl elongation step. mmsl.cz

Quantitative Inhibition Parameters (IC50) in Cellular Systems

Studies have determined the half-maximal inhibitory concentration (IC50) of this compound in various cellular systems, providing quantitative measures of its potency in inhibiting cellular processes, particularly protein and DNA synthesis. In Madin Darby canine kidney (MDCK) cells, this compound inhibits cellular protein synthesis with an IC50 of 0.14 µM after 24 hours of incubation. researchgate.netnih.gov DNA synthesis in MDCK cells is inhibited at a higher IC50 of 0.32 µM under the same conditions. researchgate.netnih.gov In a cell line derived from a radiation-induced thymic lymphosarcoma (SP2/O), this compound inhibits protein synthesis in vitro with an IC50 of 9.5 nM (equivalent to 0.6 µg/ml). researchgate.net Furthermore, in a cell-free translation system, the IC50 for protein synthesis inhibition by this compound has been reported as 530 nM. ajol.info

Cellular System Process Inhibited IC50 (µM) IC50 (nM) Incubation Time
MDCK cells Protein Synthesis 0.14 140 24 hours
MDCK cells DNA Synthesis 0.32 320 24 hours
SP2/O cells (in vitro) Protein Synthesis - 9.5 Not specified
Cell-free translation system Protein Synthesis - 530 Not specified

Modulation of Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) Synthesis

This compound has been shown to influence nucleic acid synthesis, although its effects differ between DNA and RNA.

Effect on DNA Synthesis Rates in Cell Cultures

The effect of this compound on DNA synthesis is concentration-dependent and exhibits a biphasic nature. At higher concentrations, this compound inhibits DNA synthesis in cell cultures, as observed in MDCK cells with an IC50 of 0.32 µM. researchgate.netnih.gov This inhibition occurs without affecting the uptake of labeled precursors for DNA biosynthesis into the cells. researchgate.netnih.gov Conversely, at very low concentrations (1-10 ng/ml), this compound acts as a mitogen, stimulating cell proliferation and increasing DNA synthesis rates in certain cell types, such as Vero cells. In Vero cells, concentrations ranging from 1 to 10 ng/ml increased DNA synthesis by 27-59% compared to control cells. nih.gov This mitogenic activity has also been observed in human lymphocytes and rat thymocytes, where this compound significantly increases DNA synthesis. wikipedia.orgnih.govcapes.gov.br

Lack of Direct Inhibition on RNA Synthesis

In contrast to its effects on protein and DNA synthesis, this compound does not appear to directly inhibit RNA synthesis at concentrations that are effective in inhibiting protein synthesis. Studies in MDCK cells demonstrated that RNA synthesis was not inhibited at a this compound concentration of 0.14 µM, the IC50 for protein synthesis inhibition in this cell line. researchgate.netnih.gov Furthermore, investigations into the mechanism of protein synthesis inhibition by this compound indicate that it does not function through mechanisms that typically involve direct damage to ribosomal RNA, such as RNA-N-glycosidase or RNAase activity. nih.govnih.gov

Lectinic Properties and Receptor Interactions

This compound is characterized as a lectin, a protein that binds specifically to carbohydrates. This property is crucial for its interaction with cell surfaces and subsequent cellular effects.

D-Galactose Binding Specificity

A key feature of this compound's lectinic activity is its sugar binding site specificity for D-galactose. researchgate.netwikipedia.orgresearchgate.netnih.gov This indicates that this compound can recognize and bind to glycoconjugates presenting D-galactose residues on cell surfaces or in solution. This specific carbohydrate recognition is believed to play a role in its interaction with target cells. researchgate.netnih.gov However, it is worth noting that while this compound agglutinates red blood cells and platelets, this hemagglutination activity cannot be prevented by D-galactose at a concentration of 0.5 M, suggesting potential complexities in its binding profile or the involvement of other interaction mechanisms in agglutination. researchgate.netnih.gov

Cell Surface Binding and Internalization Mechanisms

This compound's lectinic properties facilitate its binding to carbohydrate structures present on the surface of cells. This initial interaction is critical for its cellular entry and subsequent toxic effects. The presence of D-galactose in the culture medium has been shown to decrease or even abolish the toxic effects of this compound, suggesting that exogenous galactose can compete with cell surface receptors for this compound binding, thereby preventing the toxin from attaching to the membrane and entering the cells. researchgate.netnih.gov This indicates that cell surface binding mediated by carbohydrate recognition is a prerequisite for this compound internalization. While the precise molecular mechanisms of this compound internalization are not fully detailed in the provided texts, the ability of galactose to block its effects points towards a receptor-mediated process involving galactose-containing glycoconjugates on the cell membrane. Lectins in general are known to interact with cell surface glycans, which can lead to alterations in membrane physiology and trigger intracellular signaling pathways or facilitate internalization. mmsl.czresearchgate.net

In Vitro Cellular Agglutination Phenomena

Research findings have demonstrated that this compound causes agglutination of both erythrocytes (red blood cells) and platelets in laboratory settings. nih.govgbif.orgwikipedia.orgnih.govnih.gov Studies have investigated the concentrations at which this agglutination occurs and some of the factors influencing the process.

Detailed research indicates that this compound induces the agglutination of human erythrocytes. nih.govnih.govwikipedia.org This haemagglutination occurs within a concentration range of 20 to 40 nM and has been observed to affect all red blood cell types without exhibiting blood group specificity. nih.govnih.govwikipedia.org Interestingly, the haemagglutination induced by this compound cannot be prevented by the addition of sugars, including D-galactose, even at a relatively high concentration of 0.5 M. nih.govnih.govwikipedia.org This is noteworthy because this compound is characterized as a lectin with a sugar binding site specific for D-galactose. wikipedia.orgnih.govnih.govwikipedia.org

Beyond erythrocytes, this compound also triggers the agglutination of platelets, affecting both human and rat platelets in vitro. nih.govgbif.orgwikipedia.orgnih.govnih.gov Threshold concentrations for inducing platelet agglutination differ between species, with human platelets showing agglutination from a threshold of 30 nM, while rat platelets require a higher threshold concentration of 300 nM. nih.govnih.govwikipedia.org Investigations into the mechanism of platelet agglutination by this compound suggest that the process does not involve platelet activation, as the presence of aggregation inhibitors like EDTA and PGI2 does not diminish the agglutination effect. nih.govwikipedia.org However, fibrinogen has been shown to decrease this compound-induced platelet agglutination, potentially by masking binding sites on the platelets or by interacting directly with the toxin. nih.govwikipedia.org

The following table summarizes the observed in vitro agglutination effects of this compound:

Cell TypeSpeciesAgglutination ObservedThreshold Concentration (nM)Effective Concentration Range (nM)Blood Group SpecificityEffect of Sugars (e.g., D-Galactose)Effect of Aggregation Inhibitors (EDTA, PGI2)Effect of Fibrinogen
ErythrocytesHumanYesNot specified in this range20 - 40NoneNo preventionNot specifiedNot specified
PlateletsHumanYes30Not specifiedNot applicableNot specifiedNo decreaseDecreases
PlateletsRatYes300Not specifiedNot applicableNot specifiedNo decreaseDecreases

These findings highlight the potent agglutinating activity of this compound on key cellular components of blood in vitro, providing insight into potential mechanisms underlying its toxicity.

Differential Cellular and Immunological Modulations by Bolesatine

Mitogenic Activity on Lymphocytes

Bolesatine acts as a mitogen towards both human and rat lymphocytes at low concentrations wikipedia.orgexp-oncology.com.ua. Its mitogenic activity on peripheral blood T lymphocytes in vitro has been reported to be significantly higher than that of phytohemagglutinin (PHA) nih.govcapes.gov.br.

Activation of Human T Lymphocytes

This compound is mitogenic for human T lymphocytes in a dose- and time-dependent manner nih.govcapes.gov.br. Optimal mitogenic doses of this compound induce the release of interleukin-1 alpha and interleukin-2 (B1167480) from mononuclear cell cultures nih.govcapes.gov.brup.pt.

Proliferative Effects on Rat Thymocytes

Studies in vivo in rats have shown that oral administration of this compound induces a mitogenic effect on thymocytes nih.govcapes.gov.br. Lower doses ranging from 3 to 12 µg/kg orally administered to rats resulted in an increase in both thymus weight and total proteins nih.govcapes.gov.br. Specifically, these doses induced a 47% to 54% increase in thymus weight and a 52% to 56% increase in total proteins, while the ratio of total protein per gram of thymus remained unchanged nih.govcapes.gov.br. This suggests that the increase in thymus weight is due to thymocyte multiplication rather than water retention nih.govcapes.gov.br. DNA synthesis in the thymus was also increased by more than 50% under these conditions, further indicating a mitogenic effect on thymocytes in vivo nih.govcapes.gov.br.

Table 1: Effect of Oral this compound on Rat Thymus

This compound Dose (µg/kg)Increase in Thymus Weight (%)Increase in Total Proteins (%)Increase in DNA Synthesis (%)
3-1247-5452-56>50

Intracellular Signaling Pathway Perturbations

This compound's mitogenic activity is mediated through the activation of intracellular signaling pathways, including the modulation of protein kinase C and the release of inositol (B14025) trisphosphate mmsl.cz.

Protein Kinase C (PKC) Activation Mechanisms

This compound appears to be a direct effector of PKC in a cell-free system, with activation being concentration-dependent within the range of 1-10 ng/ml nih.gov. In Vero cells, this compound at concentrations of 3, 5, and 10 ng/ml significantly increased DNA synthesis, with increases of 27%, 48%, and 59%, respectively, compared to the control nih.gov. This proliferative effect in Vero cells is linked to PKC activation nih.gov. In vivo studies in rat thymus also showed a significant increase in PKC activity 24 hours after oral administration of this compound at doses of 20, 100, and 200 µg/kg nih.gov. The most effective doses (100 and 200 µg/kg) led to a 590-620% increase in cytosolic PKC activity and an 85-91% increase in total PKC activity compared to the control nih.gov. This PKC activation in rat thymus is directly associated with the observed mitogenic activity in vivo nih.govcolab.ws. This compound is thus capable of activating PKC directly and/or indirectly during its mitogenic processes nih.gov.

Table 2: Effect of this compound on DNA Synthesis in Vero Cells

This compound Concentration (ng/ml)Increase in DNA Synthesis (%)
327
548
1059

Table 3: Effect of Oral this compound on PKC Activity in Rat Thymus

This compound Dose (µg/kg)Increase in Cytosolic PKC Activity (%)Increase in Total PKC Activity (%)
20Not specified in detailNot specified in detail
100590-62085-91
200590-62085-91

Inositol Trisphosphate (InsP3) Release Dynamics

This compound also induces InsP3 release in Vero cells in a concentration-dependent manner nih.govnih.gov. At concentrations of 5 and 10 ng/ml, this compound increased InsP3 release by 114% and 142%, respectively, compared to the control nih.gov. This indirect activation via InsP3 receptors is another proposed mechanism for this compound's mitogenic activity mmsl.cz.

Table 4: Effect of this compound on InsP3 Release in Vero Cells

This compound Concentration (ng/ml)Increase in InsP3 Release (%)
5114
10142

Oxidative Stress and Cellular Methylation Modulation

This compound has been shown to induce lipid peroxidation and activate the production of free radicals, which may contribute to the induction of programmed cell death mmsl.cznih.gov. This effect is more pronounced at higher concentrations nih.gov.

Furthermore, this compound modulates cellular methylation, specifically the methylation rate of cytosine in DNA grafiati.com. Low concentrations of this compound (up to 10 ng/ml), which are proliferative, induce hypomethylation in Vero cell DNA (5.2% compared to 7.1% in control) nih.gov. Conversely, higher concentrations (above 20 ng/ml) that enhance lipid peroxidation induce hypermethylation in Vero cell DNA nih.gov. These alterations in methylation could interfere with cellular regulation and are potentially implicated in the biphasic action of this compound, with hypomethylation linked to proliferation and hypermethylation potentially linked to cell death induced by higher concentrations nih.gov.

Induction of Lipid Peroxidation and Reactive Oxygen Species Production

Studies have indicated that this compound can induce lipid peroxidation and the production of reactive oxygen species (ROS). This effect appears to be concentration-dependent, particularly observed at higher concentrations. Research in Vero cells, for instance, has shown an increase in malondialdehyde (MDA) production, a marker of lipid peroxidation, when exposed to higher concentrations of this compound wikipedia.orgnih.govwikipedia.orggbif.org. For example, concentrations above 20 ng/ml led to increased MDA production, rising from a baseline of 58 ng/mg of cellular proteins to 113 ng/mg at a concentration of 50 ng/ml in Vero cells wikipedia.orgnih.govgbif.org. This suggests that oxidative stress, mediated by lipid peroxidation and active radical production, may be involved in the cellular effects of this compound at inhibitory concentrations nih.govgbif.org.

Influence on Deoxyribonucleic Acid (DNA) Methylation Patterns

This compound has been shown to influence DNA methylation patterns, specifically the variation of 5-methyl-2'-deoxycytidine (B118692) (m5dC) in DNA. This modulation of DNA methylation is observed to correlate with the biphasic action of this compound on cell growth wikipedia.orgnih.govgbif.org.

Hypomethylation at Proliferative Concentrations

At low concentrations (typically 1-10 ng/ml), where this compound exhibits proliferative effects on cells like Vero cells, it has been observed to induce DNA hypomethylation. For instance, low concentrations of this compound up to 10 ng/ml resulted in a decrease in the m5dC ratio to 5.2% compared to a control value of 7.1% in Vero cells wikipedia.orgnih.govwikipedia.orggbif.org. This hypomethylation at lower, proliferative concentrations suggests a potential pathway through which this compound may promote cell division wikipedia.orgnih.govgbif.org.

Hypermethylation at Inhibitory Concentrations

Conversely, at higher concentrations (above 20 ng/ml), where this compound inhibits cell growth, it induces hypermethylation in Vero cell DNA wikipedia.orgnih.govwikipedia.orggbif.org. This effect is observed concurrently with increased lipid peroxidation nih.govgbif.org. The induction of hypermethylation at inhibitory concentrations, alongside enhanced lipid peroxidation, may be partly involved in the mechanisms leading to cell death induced by higher concentrations of this compound wikipedia.orgnih.govgbif.org.

The differential effects of this compound on DNA methylation at varying concentrations are summarized in the table below:

This compound ConcentrationEffect on Cell Growth (Vero Cells)Effect on MDA Production (Vero Cells)Effect on DNA Methylation (Vero Cells)m5dC Ratio (Vero Cells, example)
Low (1-10 ng/ml)ProliferativeNo significant increaseHypomethylation5.2% (compared to 7.1% control)
High (> 20 ng/ml)InhibitoryIncreasedHypermethylationIncreased (specific values vary)

Diverse Cellular Responses in Specific Cell Lines

This compound elicits diverse responses depending on the cell line studied, highlighting the complexity of its cellular interactions.

Effects on Madin Darby Canine Kidney (MDCK) Cells

In Madin Darby Canine Kidney (MDCK) cells, this compound has been shown to inhibit protein and DNA synthesis in a dose-dependent manner after 24 hours of incubation nih.govnih.govwikipedia.org. The uptake of labeled precursors for protein, DNA, and RNA biosynthesis was not affected, suggesting that the inhibition occurs at the synthesis level rather than transport into the cell nih.govnih.govwikipedia.org. The IC50 for protein synthesis in MDCK cells was determined to be 0.14 µM, while the IC50 for DNA synthesis was 0.32 µM nih.govwikipedia.org. RNA synthesis was not inhibited at the protein synthesis IC50 concentration nih.gov. The presence of galactose in the culture medium was found to decrease or even abolish the toxic effects of this compound on MDCK cells, indicating that galactose may interfere with the binding or entry of the toxin into the cells nih.govwikipedia.org. Analysis of polysome profiles in this compound-treated MDCK cells suggests that the toxin acts on the peptidyl elongation step of protein synthesis nih.govwikipedia.org.

The inhibitory effects of this compound on synthesis in MDCK cells are presented below:

Cellular ProcessIC50 in MDCK Cells (24h incubation)
Protein Synthesis0.14 µM
DNA Synthesis0.32 µM
RNA SynthesisNot inhibited at 0.14 µM

Effects on Vero Cells

Vero cells, a kidney cell line, have been extensively used to study this compound's effects. At low concentrations (1-10 ng/ml), this compound acts as a mitogen in Vero cells, significantly increasing DNA synthesis by 27-59% compared to control levels researchgate.netwikipedia.orgnih.govgbif.org. This proliferative effect is associated with the activation of protein kinase C (PKC) and an increase in InsP3 release in a concentration-dependent manner researchgate.netnih.govgbif.org. For instance, this compound at 5 and 10 ng/ml induced InsP3 release by 114% and 142% respectively, compared to the control researchgate.net. As discussed earlier, these proliferative concentrations also induce DNA hypomethylation wikipedia.orgnih.govwikipedia.orggbif.org. At higher concentrations, this compound inhibits protein synthesis in Vero cells, a mechanism that involves the hydrolysis of nucleoside triphosphates like GTP and ATP nih.govgbif.org. These inhibitory concentrations are also linked to increased lipid peroxidation and DNA hypermethylation wikipedia.orgnih.govwikipedia.orggbif.org.

The proliferative effects of low concentrations of this compound on DNA synthesis in Vero cells are shown below:

This compound Concentration (ng/ml)Increase in DNA Synthesis (compared to control)
327%
548%
1059%

Activity in SP2/O Thymic Lymphosarcoma Cell Lines

Research has investigated the effects of this compound on SP2/O thymic lymphosarcoma cell lines. This compound inhibits protein synthesis in these cells in a concentration-dependent manner in vitro mmsl.czresearchgate.netresearchgate.net. Studies have determined a 50% inhibitory concentration (IC50) of 9.5 nM (equivalent to 0.6 µg/ml) for protein synthesis inhibition in SP2/O cells researchgate.netresearchgate.net.

In vivo studies using Balb/c mice with ascitic tumors induced by the preinjection of SP2/O cells have also been conducted. A single intraperitoneal (i.p.) injection of this compound, at doses corresponding to 1/6 and 1/10 of the 24-hour 50% lethal dose, resulted in tumor remission rates of 50% and 30%, respectively mmsl.czresearchgate.netresearchgate.net. Treated mice demonstrated extended survival compared to control animals researchgate.netresearchgate.net.

The following table summarizes the in vitro activity of this compound on SP2/O cells:

Cell LineEffectIC50 (in vitro)Reference
SP2/O Thymic LymphosarcomaProtein Synthesis Inhibition9.5 nM (0.6 µg/ml) researchgate.netresearchgate.net

Impacts on Mouse Splenocytes

This compound has been shown to have effects on mouse splenocytes, which are key components of the adaptive immune system located in the spleen tandfonline.comtandfonline.com. While higher concentrations of this compound inhibit protein synthesis in various systems, lower concentrations have been observed to exhibit mitogenic activity towards lymphocytes, including human and rat lymphocytes mmsl.czresearchgate.netexp-oncology.com.uacapes.gov.brnih.govmdpi.com. This biphasic action suggests a concentration-dependent differential effect on immune cells exp-oncology.com.ua.

Specifically regarding mouse splenocytes, some research indicates that certain fungal proteins, including ubiquitin-like peptides from other mushroom species, can demonstrate anti-mitogenic activity towards mouse splenocytes exp-oncology.com.ua. However, this compound itself is primarily noted for its mitogenic activity at low concentrations on lymphocytes mmsl.czresearchgate.netexp-oncology.com.uacapes.gov.brnih.govmdpi.com. Mitogenic activity implies the induction of cell division and proliferation.

The mitogenic effect of this compound on lymphocytes is reported to be mediated either through the activation of phospholipid/calcium-dependent protein kinase or indirectly via the activation of InSP3 inositol receptors mmsl.cz. Furthermore, this compound can induce the release of interleukins, such as IL-1 and IL-2, from mononuclear cell cultures at optimal mitogenic doses exp-oncology.com.uacapes.gov.br.

The following table summarizes the reported activity of this compound on lymphocytes, which includes findings relevant to splenocytes as a type of lymphocyte:

Cell TypeConcentration RangeReported ActivityMediation PathwaysCytokine ReleaseReference
Human and Rat LymphocytesLow concentrationsMitogenic activityPhospholipid/calcium-dependent protein kinase, InSP3 receptorsIL-1, IL-2 (at optimal doses) mmsl.czexp-oncology.com.uacapes.gov.br
Lymphocytes (general)Higher concentrationsInhibition of protein synthesisNot directly via elongation factors; involves GTP hydrolysisNot specified mmsl.czmdpi.comwikipedia.org

Methodological Approaches in Bolesatine Research

In Vitro Assay Systems for Mechanistic Studies

In vitro assays provide controlled environments to investigate the direct interactions of bolesatine with cellular components and biochemical pathways. These systems allow for detailed analysis of the toxin's effects without the complexities of a whole organism.

Cell-Free Protein Synthesis Systems

Cell-free protein synthesis systems have been instrumental in demonstrating this compound's ability to inhibit protein synthesis. Studies utilizing these systems have shown that this compound directly interferes with the translation machinery. For instance, this compound has been shown to inhibit in vitro protein synthesis in a concentration-dependent manner in cell-free systems mmsl.cznih.gov. Early research using rat liver ribosomes in a polyuridylic acid (poly(U)) translation system demonstrated that this compound treatment did not damage the ribosomes themselves, suggesting a mechanism other than direct ribosomal inactivation, unlike ribosome-inactivating proteins (RIPs) nih.govnih.gov. Further investigation revealed that this compound hydrolyzes nucleoside triphosphates, specifically GTP and ATP, in cell-free systems, which consequently inhibits protein synthesis nih.gov. At concentrations of 1 to 10 µg, this compound hydrolyzed GTP by 80% to 90% and ATP by 10% to 40%, highlighting its nucleoside triphosphate phosphatase activity as a key mechanism for protein synthesis inhibition nih.gov.

Table 1: Effect of this compound on Nucleoside Triphosphate Hydrolysis in a Cell-Free System

This compound Concentration (µg)GTP Hydrolysis (%)ATP Hydrolysis (%)
18010
109040

Nucleic Acid Synthesis Assays

Assays measuring nucleic acid synthesis, including DNA and RNA synthesis, have been used to assess the broader impact of this compound on cellular biosynthesis. In Madin Darby canine kidney (MDCK) cells, this compound was found to inhibit both cellular protein and DNA synthesis in a dose-dependent manner after 24 hours of incubation nih.gov. However, RNA synthesis was not inhibited at concentrations that significantly affected protein synthesis nih.gov. The IC50 for protein synthesis in MDCK cells was determined to be 0.14 µM, while the IC50 for DNA synthesis was 0.32 µM nih.gov. These findings suggest that while this compound impacts both protein and DNA synthesis, its effect on protein synthesis is more potent. The uptake of labeled precursors for protein, DNA, and RNA biosynthesis into the cells was not affected by this compound treatment, indicating that the inhibition of synthesis was not due to impaired precursor transport nih.gov.

Table 2: IC50 Values of this compound on Protein and DNA Synthesis in MDCK Cells

Synthesis ProcessIC50 (µM)
Protein Synthesis0.14
DNA Synthesis0.32

Enzyme Activity Measurements (e.g., Phosphatase Activity, PKC Activity)

Measuring the activity of specific enzymes has provided insights into the biochemical pathways targeted by this compound. As mentioned, this compound exhibits nucleoside triphosphate phosphatase activity, hydrolyzing GTP and ATP, which contributes to its inhibition of protein synthesis nih.gov.

Furthermore, studies have investigated the effect of this compound on protein kinase C (PKC) activity. At low concentrations (1-10 ng/ml), this compound has been shown to activate PKC in a cell-free system and in Vero cells nih.govresearchgate.net. This activation is concentration-dependent nih.gov. The activation of PKC by this compound appears to be direct in cell-free systems nih.gov. In Vero cells, this compound also induced inositol (B14025) trisphosphate (InsP3) release in a concentration-dependent manner, suggesting an indirect mechanism of PKC activation as well nih.gov.

Table 3: Effect of this compound on PKC Activity and InsP3 Release in Vero Cells

This compound Concentration (ng/ml)DNA Synthesis Increase (%) (compared to control)InsP3 Release Increase (%) (compared to control)
327Not specified at this concentration
548114
1059142

Ribosomal and Polysomal Profiling Techniques

Ribosomal and polysomal profiling techniques are used to analyze the distribution of ribosomes on mRNA molecules, providing information about the translation status of the cell. Polysome profiling involves separating ribosomal subunits, monosomes, and polysomes using techniques like sucrose (B13894) density gradient centrifugation cd-genomics.combiorxiv.orgwikipedia.org. Analysis of the resulting profiles can indicate changes in global translation activity or the translation of specific mRNAs cd-genomics.combiorxiv.org.

In MDCK cells treated with this compound, polysome profiles showed an increasing pool of polysomes compared to untreated cells nih.gov. This observation suggests that this compound interferes with the peptidyl elongation step of protein synthesis nih.gov. By causing ribosomes to stall on mRNA, this compound leads to the accumulation of polysomes.

Agglutination Assays for Lectin Activity

This compound is known to possess lectin properties, which are typically assessed using agglutination assays. Lectins are proteins that bind specifically to carbohydrates and can cause the agglutination (clumping) of cells, such as erythrocytes (red blood cells) or platelets, that display these carbohydrates on their surface nih.govplos.orgplos.org.

Agglutination assays have demonstrated that this compound can agglutinate human erythrocytes and both human and rat platelets in vitro nih.gov. This compound agglutinated all tested red blood cells without blood group specificity at concentrations ranging from 20 to 40 nM nih.gov. Platelet agglutination was observed at threshold concentrations of 30 nM for human platelets and 300 nM for rat platelets nih.gov. The agglutination induced by this compound does not appear to involve platelet activation, as it was not decreased by aggregation inhibitors like EDTA and PGI2 nih.gov. Fibrinogen, however, decreased platelet agglutination, potentially by masking binding sites or interacting with the toxin nih.gov. This compound's lectin function is reported to be specific to the sugar binding site of D-galactose nih.govwikipedia.org. However, one study noted that haemagglutination induced by this compound could not be prevented by sugars, including D-galactose at a concentration of 0.5 M nih.gov.

Table 4: Agglutination Activity of this compound

Cell TypeSpeciesThreshold Concentration for AgglutinationBlood Group SpecificityInhibition by D-Galactose (0.5 M)
ErythrocytesHuman20-40 nMNoneNo
PlateletsHuman30 nMNot applicableNot applicable
PlateletsRat300 nMNot applicableNot applicable

Immunological Assays for Lymphocyte Activation and Cytokine Release

This compound has been investigated for its effects on immune cells through in vitro immunological assays. Studies have shown that this compound is mitogenic for human T lymphocytes in a dose- and time-dependent manner. researchgate.net Mitogenic stimulation by lectins, such as this compound, is a method used to assess the immunocompetence of individuals and to monitor the effects of various immunotherapeutic manipulations. sut.ac.th

At optimal mitogenic doses, this compound induces the release of interleukin-1α (IL-1α) and interleukin-2 (B1167480) (IL-2) from mononuclear cell cultures. researchgate.net Another study also reported that this compound elicits the release of IL-1 and IL-2 in supernatants from mononuclear cell cultures. exp-oncology.com.ua this compound has been shown to be mitogenic to rat and human lymphocytes at very low concentrations. colab.ws

In Vivo Animal Models for Mechanistic Investigation

In vivo studies, primarily using murine and rat models, have been crucial in investigating the mechanistic actions of this compound. These models allow for the assessment of this compound's effects within a complex biological system.

Studies in Murine (Mouse) Systems

Studies in mouse systems have contributed to understanding the in vivo effects of this compound. This compound is toxic to rodents, including mice. researchgate.net The LD50 (24 h) of this compound is reported as 1 mg/kg body weight when administered intraperitoneally in mice. researchgate.net Another source reports an oral LD50 of 3.3 mg/kg in mice. researchgate.net this compound has been shown to inhibit protein synthesis in vivo in mice. mdpi.comresearchgate.netresearchgate.net

Studies in Rat Models

Rat models have been extensively used to investigate the disposition and effects of this compound. This compound is also toxic to rats, with an LD50 (24 h) of 1 mg/kg body weight (i.p.). researchgate.net

Studies in rats have examined the distribution of this compound within organs and at the subcellular level. When administered orally to rats at a dose of 30 micrograms/kg, 14C-labeled this compound is distributed in the gastrointestinal tract. researchgate.net Research has also focused on the disposition of this compound in rats, noting its resistance to proteolytic enzymes. mdpi.comresearchgate.netphysiology.org

Investigations in rat models have explored the effects of this compound on the thymus gland and lymphocyte populations. This compound has been shown to have an effect on the rat thymus in vivo. sciopen.comras.ru It is mitogenic to rat lymphocytes at very low concentrations. colab.ws

Studies have also focused on the effects of this compound on hepatic (liver) and renal (kidney) cells in rats. This compound inhibits protein synthesis in the liver and kidney of mice, providing mechanistic insights into its mode of action at the molecular level. mdpi.comresearchgate.net Research has also investigated the effects of this compound on kidney cells. researchgate.net

Effects on Thymus Gland and Lymphocyte Populations

Advanced Analytical Techniques

Advanced analytical techniques are fundamental in the study of this compound, enabling researchers to purify the protein, characterize its structure and interactions, and track its behavior within biological systems.

Spectroscopic and Chromatographic Methods in Purification

The purification of this compound from mushroom extracts typically involves chromatographic techniques. Methods such as ion exchange chromatography and gel filtration chromatography have been utilized to isolate this compound to homogeneity. science.gov Fast protein liquid chromatography (FPLC) on matrices like Superdex 75 has also been employed in purification protocols for fungal lectins, including those from Boletus satanas. science.gov

Following purification, spectroscopic methods are essential for the characterization and confirmation of the isolated this compound. Mass spectrometry (MS) is a key technique used to determine the molecular mass of the purified protein. science.gov, mdpi.com, colab.ws Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool applied for structural elucidation and confirmation of the purified compound. science.gov, mdpi.com, colab.ws These spectroscopic and chromatographic approaches collectively ensure the isolation of pure this compound and provide initial insights into its physical and chemical properties.

Proteomic Approaches for Protein Characterization

Proteomic approaches play a significant role in characterizing this compound itself and identifying its protein targets within biological systems. This compound has been characterized as a monomeric glycoprotein (B1211001) with a molecular weight of approximately 63 kDa and an isoelectric point (pI) of 8.3 ± 0.1. nih.gov, mdpi.com It possesses an intrachain disulfide bridge. nih.gov The N-terminal amino acid sequence of this compound has been determined, providing crucial information about its primary structure. nih.gov, mdpi.com

Proteomic analysis is also utilized to investigate the interactions of this compound with cellular proteins. This involves identifying the proteins that bind to or are affected by this compound exposure. nih.gov, science.gov, rightanswerknowledge.com Such studies help to unravel the molecular mechanisms underlying this compound's biological effects, including its known ability to inhibit protein synthesis. nih.gov, nih.gov, rightanswerknowledge.com Techniques like mass spectrometry-based proteomics are instrumental in the qualitative and quantitative determination of proteins in biological samples, enabling the identification of potential this compound targets. ctdbase.org

Isotope-Labeled Tracer Experiments in Metabolic Studies

Isotope-labeled tracer experiments are valuable for studying the metabolic fate and distribution of this compound within organisms. By labeling this compound with stable isotopes, researchers can track its absorption, distribution, metabolism, and excretion. Studies have utilized 15N-labeled this compound to monitor its distribution in experimental animals., nih.gov,

Structure Activity Relationship Sar Studies of Bolesatine and Its Analogs

Correlating Specific Structural Motifs with Protein Synthesis Inhibition

Bolesatine inhibits protein synthesis, but its mechanism of action distinguishes it from classical ribosome-inactivating proteins (RIPs) nih.govwikipedia.org. Unlike RIPs that typically depurinate ribosomal RNA, this compound does not appear to damage ribosomes directly nih.gov. Studies have shown that ribosomes pretreated with this compound remain active in poly(U) translation systems, indicating the absence of ribosomal damage nih.gov.

Instead, the inhibitory effect on protein synthesis is attributed to this compound's activity as a nucleoside triphosphate phosphatase nih.govwikipedia.org. This enzymatic activity leads to the hydrolysis of nucleoside triphosphates, particularly GTP (80% to 90% hydrolysis at 1-10 µg concentrations), and to a lesser extent, ATP (10% to 40% hydrolysis at 1-10 µg concentrations). The depletion of GTP, which is essential for elongation factors in protein synthesis, consequently inhibits the translation process nih.govwikipedia.org. Therefore, the structural motif responsible for this phosphatase activity is key to this compound's protein synthesis inhibition. While the precise active site residues involved in this phosphatase activity require further detailed structural analysis, the enzymatic domain within the this compound protein is the functional component driving this inhibitory effect.

Research findings on the protein synthesis inhibitory activity of this compound have been reported with varying IC50 values depending on the system used. For instance, studies using cell-free translation systems have determined IC50 values wikipedia.org.

System UsedIC50 ValueReference
Cell-free translation system(Data varies) wikipedia.org
Isolated rat mitochondria530 nM

In vivo studies in mice have also demonstrated dose-dependent inhibition of protein synthesis in liver and kidney tissues after this compound administration nih.gov.

Functional Roles of Glycosylation in this compound's Activity

This compound is characterized as a glycoprotein (B1211001), indicating the presence of covalently attached carbohydrate moieties nih.govnih.govwikipedia.org. Glycosylation, a common post-translational modification, can significantly influence protein folding, stability, activity, localization, and interactions with other molecules.

While specific detailed studies on the precise role of each glycan structure in this compound's various activities are limited in the provided search results, it is noted that this compound's proliferating activity is dependent on glycosylation. This suggests that the carbohydrate chains attached to the protein are not merely structural additions but play a functional role in mediating at least some of its biological effects, particularly its mitogenic properties. The glycosylation pattern and the specific sugar residues involved are likely to influence the interaction of this compound with cellular receptors and other components of the signaling pathways involved in cell proliferation.

Influence of Structural Components on Lectin Specificity

This compound exhibits lectin properties, characterized by its ability to bind to specific carbohydrate structures nih.govnih.gov. Its lectin function is reported to be specific to the sugar binding site of D-galactose nih.govnih.gov. This specific sugar-binding capability is a key structural determinant of its interaction with cell surfaces and other glycoconjugates.

The lectin activity of this compound is implicated in its ability to cause agglutination of human red blood cells and platelets nih.govnih.gov. This agglutination occurs at specific threshold concentrations nih.gov.

The sugar-binding site within the this compound protein structure is responsible for this specificity towards D-galactose. Variations in this binding site, even subtle ones, could potentially alter its sugar specificity and consequently its interactions with different cell types and glycoconjugates. Although detailed structural information on the galactose-binding site of this compound is not extensively described in the provided results, the presence of this specific binding motif is fundamental to its lectin activity and the resulting agglutination phenomena.

Impact of Structural Variations on Mitogenic Potential

At lower concentrations, this compound acts as a mitogen, stimulating the proliferation of human and rat T lymphocytes nih.govnih.gov. This mitogenic activity appears to be linked to the activation of protein kinase C (PKC) nih.gov. Studies have shown that this compound can activate PKC in vitro and in Vero cells, leading to increased DNA synthesis activity nih.gov. In vivo studies in rats also demonstrated a significant increase in cytosolic and total PKC activity in the thymus after oral administration of this compound, correlating with observed mitogenic activity.

The structural features of this compound that mediate this mitogenic effect and PKC activation are distinct from those responsible for protein synthesis inhibition. The ability to activate PKC directly or indirectly (potentially via InsP3 release) suggests an interaction with cellular signaling components. While the precise structural determinants for mitogenicity are not fully elucidated in the provided text, the concentration-dependent biphasic effect of this compound (mitogenic at low concentrations, protein synthesis inhibitory at higher concentrations) highlights how different structural interactions or downstream effects are triggered at varying toxin levels. The structural motifs involved in binding to lymphocyte surface receptors or interacting with intracellular signaling molecules are crucial for its mitogenic potential.

Exploration of Modified this compound Structures in Preclinical Investigations

The search results provide limited specific details on the exploration of modified this compound structures in preclinical investigations focused on SAR. However, this compound itself has been the subject of preclinical studies, primarily concerning its toxicity and potential as an antitumor agent.

The inherent toxicity of this compound, particularly its gastroenteritis-inducing properties and effects on protein synthesis, presents challenges for its direct therapeutic use nih.gov. However, the observation of its mitogenic activity on lymphocytes and its classification as a toxic protein with potential immunomodulatory effects wikipedia.org have likely spurred interest in understanding its structure and potential modifications.

While the provided information mentions the potential of this compound as a novel antitumor drug, it does not detail specific structural modifications that have been explored to enhance efficacy, reduce toxicity, or alter its activity profile. Research into modified this compound structures would likely focus on decoupling its toxic effects from potentially beneficial activities, such as its immunomodulatory or anti-proliferative effects on certain cell types, or targeting its delivery. This could involve altering the glycosylation pattern, modifying amino acid residues in the active sites for phosphatase or lectin activity, or creating chimeric proteins. However, concrete data on such modified structures and their preclinical evaluation are not present in the provided search results.

Comparative Analysis with Other Fungal Bioactive Proteins

Distinctions from Ribosome-Inactivating Proteins (RIPs)

Bolesatine is explicitly distinguished from ribosome-inactivating proteins (RIPs), which are primarily of plant origin. mmsl.cznih.govmdpi.comresearchgate.net While both this compound and RIPs inhibit protein synthesis, their molecular mechanisms differ significantly. mmsl.cznih.govmdpi.comresearchgate.net RIPs function as rRNA N-glycosylases, cleaving a specific adenine (B156593) base in the sarcin-ricin loop (SRL) of the large ribosomal RNA, thereby directly interfering with the binding of elongation factors and inhibiting translation. mdpi.comresearchgate.net

In contrast, this compound does not act as an rRNA N-glycosylase and does not cause the release of the characteristic β-fragment associated with RIP activity after treatment of ribosomal RNA. mmsl.czmdpi.com Instead, research indicates that this compound inhibits protein synthesis by hydrolyzing nucleoside triphosphates, specifically GTP and ATP. mmsl.cznih.govmdpi.com This nucleoside triphosphate phosphatase activity leads to a consequent inhibition of protein synthesis. mmsl.cznih.gov Therefore, this compound is classified as a nucleoside triphosphate phosphatase rather than a direct inhibitor of protein synthesis like RIPs. mmsl.cznih.gov Its effect on protein synthesis likely involves GTP hydrolysis rather than direct inhibition of elongation factors. mmsl.cznih.gov

This fundamental difference in enzymatic activity and ribosomal interaction sets this compound apart from the well-characterized family of RIPs.

Comparison with Other Protein Synthesis Inhibitors of Fungal Origin

Beyond RIPs, fungi produce a variety of other ribotoxic proteins and protein synthesis inhibitors, including ribonucleases, ribotoxins, and ribotoxin-like proteins. mdpi.comresearchgate.net These fungal inhibitors often target the ribosome, frequently acting on the sarcin-ricin loop (SRL) of the larger rRNA, although their specific mechanisms can vary, including phosphodiester bond cleavage. mdpi.comresearchgate.net

While this compound also inhibits protein synthesis and is of fungal origin, its mechanism as a nucleoside triphosphate phosphatase distinguishes it from these other fungal inhibitors that directly modify ribosomal RNA or target elongation factors differently. mmsl.cznih.govmdpi.com Unlike some fungal toxins that cause site-specific irreversible modification of the SRL, this compound's primary action involves the hydrolysis of GTP and ATP. mmsl.cznih.govmdpi.com This suggests a different mode of interfering with the translation machinery compared to fungal toxins that directly damage the ribosome structure.

Another fungal toxic protein, bolevenine, isolated from Boletus venenatus, has shown similarity in its N-terminal amino acid sequence to this compound. mmsl.cz However, bolevenine is reported to have a significantly lower molecular mass (approximately 30 kDa, consisting of three identical subunits of 12 kDa) compared to this compound (63 ± 3 kDa single chain glycoprotein). mmsl.cz While both are toxic proteins from the Boletus genus with potential as novel drugs, their structural differences and potentially varied mechanisms of action warrant further comparative study.

Similarities and Differences with Other Mushroom Lectins

This compound is characterized as a glycoprotein (B1211001) with lectin properties. mmsl.czwikipedia.orgmdpi.com Lectins are proteins that bind to specific carbohydrate structures and are found in various organisms, including mushrooms. nih.govmdpi.com Mushroom lectins exhibit a wide range of biological activities, such as antimicrobial, antiproliferative, antitumor, immunomodulatory, and mitogenic effects. nih.govmdpi.com

This compound shares the characteristic lectin property of agglutinating red blood cells, and its lectin function is reported to be specific to the sugar binding site of D-galactose. wikipedia.orgnih.gov This carbohydrate-binding ability is a key similarity it shares with other mushroom lectins. nih.gov

However, this compound also exhibits properties that differentiate it or highlight its unique profile among mushroom lectins. For instance, this compound displays a biphasic effect on lymphocytes: mitogenic activity at low concentrations and inhibitory effects on protein synthesis at higher concentrations. wikipedia.orgexp-oncology.com.ua This dual nature, particularly the potent protein synthesis inhibition at higher doses, is a significant characteristic. mmsl.czresearchgate.netwikipedia.org Other mushroom lectins may primarily exhibit mitogenic or antiproliferative activities without the same mechanism of nucleoside triphosphate hydrolysis seen with this compound. nih.govexp-oncology.com.ua

Comparative studies, such as the analysis of toxic isolectins from Boletus venenatus, have shown that a lectin like BVL-1 exhibits 75% similarity in a compared sequence stretch with this compound. nii.ac.jp This indicates some shared structural elements with other lectins within the Boletus genus. However, differences in molecular weight, isoelectric point, and complete amino acid sequences contribute to their distinct biological activities and specificities. mmsl.cznii.ac.jp

The diverse range of carbohydrate specificities and biological activities observed among different mushroom lectins underscores the uniqueness of this compound's profile, which combines lectin activity with a specific mechanism of protein synthesis inhibition via nucleoside triphosphate hydrolysis. mmsl.czwikipedia.orgnih.govnih.gov

Implications for Broader Fungal Biomolecule Classification

The comparative analysis of this compound with RIPs, other fungal protein synthesis inhibitors, and mushroom lectins highlights the complexity and diversity of bioactive proteins found in fungi. This compound's distinct mechanism of inhibiting protein synthesis through nucleoside triphosphate hydrolysis, rather than direct ribosomal modification like RIPs or other fungal ribotoxins, suggests the need for nuanced classification within the realm of fungal protein synthesis inhibitors. mmsl.cznih.govmdpi.comresearchgate.net

Its dual nature as both a lectin and a protein synthesis inhibitor with a unique enzymatic activity further complicates simple categorization. mmsl.czwikipedia.orgmdpi.comexp-oncology.com.ua This overlap in function (lectin activity) and toxic mechanism (enzyme activity affecting protein synthesis) is not universally shared by all fungal bioactive proteins.

Future Directions in Bolesatine Research

Advanced Structural Biology and Functional Characterization

Further advanced structural biology studies are crucial to fully elucidate the three-dimensional structure of bolesatine. While its molecular mass, pI, and the presence of a disulfide bridge are known, detailed structural information, potentially at the atomic level, is needed. mmsl.czmmsl.cznih.gov Such studies could involve techniques like X-ray crystallography or cryo-electron microscopy to reveal the precise arrangement of amino acids and the location of glycosylation sites. Understanding the intricate structural details is essential for a complete functional characterization, particularly regarding its lectin activity and interaction with D-galactose, as well as its nucleoside triphosphate phosphatase activity. mdpi.comwikipedia.orgresearchgate.net Deeper functional characterization could explore the kinetics and substrate specificity of its phosphatase activity and how this relates to protein synthesis inhibition.

Deeper Mechanistic Elucidation of Cellular Signaling Crosstalk

The biphasic activity of this compound, being mitogenic at low concentrations and inhibitory at higher concentrations, suggests complex interactions with cellular signaling pathways. mmsl.czwikipedia.orgnih.gov Research indicates that at low concentrations, this compound can activate protein kinase C (PKC) and increase InsP3 release, leading to increased DNA synthesis and cell proliferation. researchgate.net At higher concentrations, it inhibits protein synthesis and can induce lipid peroxidation and free radical production, contributing to programmed cell death. mmsl.czmmsl.czresearchgate.net Future research should focus on a deeper mechanistic elucidation of the crosstalk between this compound and key cellular signaling networks. nih.govnih.gov This includes identifying the specific downstream targets of activated PKC and InsP3 at low concentrations and understanding how the nucleoside triphosphate phosphatase activity at higher concentrations precisely disrupts cellular processes and interacts with pathways leading to cell death. Investigating the interplay between these different pathways and how this compound's concentration dictates the cellular outcome is a significant area for future study.

Investigation of this compound as a Tool in Cellular Biology

Given its distinct biological activities, this compound presents potential as a tool in cellular biology research. Its ability to modulate protein synthesis and induce specific signaling events at different concentrations makes it valuable for studying these fundamental cellular processes. mmsl.czmdpi.comwikipedia.org As a lectin with D-galactose specificity, this compound could be utilized to probe the role of specific glycosylation patterns on cell surfaces or in cellular compartments. wikipedia.orgresearchgate.net Furthermore, its mitogenic effect on lymphocytes at low doses could be explored to understand lymphocyte activation and proliferation mechanisms. mmsl.cznih.gov Investigating this compound's effects on various cell types and its specific molecular targets could provide insights into diverse cellular functions and pathways.

Synthetic Biology Approaches for this compound Production and Modification

Current methods for obtaining this compound likely involve extraction from Rubroboletus satanas mushrooms. researchgate.net Synthetic biology approaches offer promising avenues for the controlled production and modification of this compound. biotechrep.irresearchgate.netucsd.edu This could involve engineering microbial systems, such as bacteria or yeast, to express the gene(s) encoding this compound. biotechrep.ir Such approaches could lead to more efficient and scalable production compared to traditional extraction. biotechrep.irencyclopedia.pub Furthermore, synthetic biology tools could be employed to create modified versions of this compound with altered properties, such as enhanced specificity, reduced toxicity at higher concentrations, or modified mitogenic activity. encyclopedia.pub Pathway engineering, gene dosage tuning, and chassis optimization are techniques within synthetic biology that could be applied to optimize this compound production and facilitate the creation of novel this compound variants. biotechrep.ir

Expanding the Scope of Comparative Biochemical and Biological Studies

Expanding comparative biochemical and biological studies involving this compound and other fungal proteins, particularly other lectins and protein synthesis inhibitors, is essential for understanding its unique place among these molecules. Comparing its structural features, sugar-binding specificity, and enzymatic activity to other known fungal lectins and RIPs can reveal evolutionary relationships and highlight the specific adaptations that contribute to this compound's distinct effects. mdpi.comscialert.net Comparative studies on the cellular responses induced by this compound versus other toxins could further illuminate the specific signaling pathways and mechanisms it targets. mmsl.czresearchgate.net Such comparisons can provide valuable insights into the diversity of fungal defense mechanisms and the potential for discovering novel bioactive compounds with diverse applications. researchgate.net

Q & A

Q. What experimental methodologies are essential for characterizing the structural properties of bolesatine?

To characterize this compound's glycoprotein structure, researchers should employ:

  • SDS-PAGE to determine molecular weight and subunit composition.
  • Mass spectrometry for precise molecular mass analysis and post-translational modification identification.
  • Circular dichroism (CD) spectroscopy to assess secondary structural elements (α-helices, β-sheets).
  • X-ray crystallography or NMR for 3D structural resolution (if sufficient protein purity is achieved).
  • Bradford assay (protein-dye binding principle) for quantitative protein estimation during purification .

Q. How can researchers design in vitro assays to evaluate this compound’s inhibition of protein synthesis?

  • Use cell-free translation systems (e.g., rabbit reticulocyte lysate) with radiolabeled amino acids to measure incorporation rates.
  • Compare inhibition potency with known ribosome-inactivating proteins (e.g., ricin) via dose-response curves .
  • Validate specificity using eukaryotic vs. prokaryotic systems to assess ribosomal targeting .

Q. What animal models are appropriate for preliminary toxicity studies of this compound?

  • Rodent models (mice/rats) for acute toxicity: Administer purified this compound intraperitoneally and monitor gastrointestinal symptoms (e.g., vomiting, diarrhea) and mortality rates.
  • Include histopathological analysis of intestinal and liver tissues to identify cellular damage .

Q. How should researchers address variability in this compound extraction yields from Rubroboletus satanas?

  • Standardize extraction protocols: Use fresh mushroom fruiting bodies, homogenize in PBS (pH 7.4), and apply affinity chromatography (e.g., lectin columns) for glycoprotein enrichment.
  • Quantify yield using UV-Vis spectroscopy (A280 nm) and validate with Bradford assays .

Q. What biochemical assays confirm this compound’s glycoprotein nature?

  • Periodic acid-Schiff (PAS) staining for carbohydrate detection.
  • Enzymatic deglycosylation (e.g., PNGase F treatment) followed by SDS-PAGE to observe molecular weight shifts.
  • Lectin-binding assays to identify specific sugar moieties .

Advanced Research Questions

Q. How can conflicting data on this compound’s toxicity thresholds in different studies be resolved?

  • Perform meta-analysis of existing studies, focusing on variables:
    • Model organism (species, age, sex).
    • Administration route (oral vs. intraperitoneal).
    • Purity of isolated this compound (validate via mass spectrometry and SDS-PAGE).
  • Use Hill equation modeling to standardize dose-response relationships across studies .

Q. What experimental strategies elucidate the molecular mechanism of this compound’s ribosomal inhibition?

  • Cryo-EM to visualize this compound-ribosome complexes and identify binding sites.
  • Ribosomal RNA cleavage assays (e.g., depurination analysis via MALDI-TOF).
  • Mutagenesis studies to pinpoint critical residues in this compound’s active site .

Q. How to differentiate this compound’s toxicity from co-occurring mycotoxins in Rubroboletus satanas?

  • Fractionate mushroom extracts using HPLC and test each fraction for cytotoxicity in mammalian cell lines (e.g., HEK293).
  • LC-MS/MS to screen for known mycotoxins (e.g., amatoxins) and correlate toxicity with this compound-specific fractions .

Q. What statistical approaches validate reproducibility in this compound toxicity studies?

  • Apply mixed-effects models to account for inter-lab variability in experimental conditions.
  • Use Bland-Altman plots to assess agreement between replicate experiments.
  • Report effect sizes (e.g., Cohen’s d) rather than p-values alone to quantify toxicity magnitude .

Q. How can computational modeling predict this compound’s interaction with human ribosomes?

  • Perform molecular docking simulations (e.g., AutoDock Vina) using this compound’s 3D structure and human ribosome coordinates (PDB).
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.